4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine
CAS No.: 626217-76-3
Cat. No.: VC2421565
Molecular Formula: C8H11ClN4
Molecular Weight: 198.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 626217-76-3 |
---|---|
Molecular Formula | C8H11ClN4 |
Molecular Weight | 198.65 g/mol |
IUPAC Name | 4-chloro-6-pyrrolidin-1-ylpyrimidin-5-amine |
Standard InChI | InChI=1S/C8H11ClN4/c9-7-6(10)8(12-5-11-7)13-3-1-2-4-13/h5H,1-4,10H2 |
Standard InChI Key | HGBSHFZMWYKLPY-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2=C(C(=NC=N2)Cl)N |
Canonical SMILES | C1CCN(C1)C2=C(C(=NC=N2)Cl)N |
Introduction
Chemical Identity and Structure
4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine consists of a pyrimidine core with three key functional groups: a chlorine atom at position 4, an amine group at position 5, and a pyrrolidinyl group at position 6. This arrangement creates a molecule with unique electronic distribution and potential for specific molecular interactions.
The compound features a rigid pyrimidine scaffold combined with a more flexible pyrrolidinyl ring system. This structural configuration likely contributes to its chemical behavior and potential biological activities. The pyrimidine core provides a planar aromatic system that can participate in π-stacking interactions with other aromatic systems, while the substituents offer sites for hydrogen bonding and other non-covalent interactions .
Structural Representation
The chemical structure reveals the spatial arrangement of atoms within the molecule, highlighting the connection between the pyrimidine core and its functional groups. The chlorine atom introduces electronegativity at one corner of the pyrimidine ring, while the amine group offers hydrogen bonding potential. The pyrrolidinyl group adds a saturated ring system that increases the three-dimensionality of the molecule .
Structural Identifiers
Various chemical identifiers provide standardized ways to represent and identify this compound across different chemical databases and literature sources. These identifiers ensure accurate communication about the compound in scientific contexts.
Table 1: Structural Identifiers for 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine
Identifier Type | Value |
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InChI | InChI=1S/C8H11ClN4/c9-7-6(10)8(12-5-11-7)13-3-1-2-4-13/h5H,1-4,10H2 |
InChIKey | HGBSHFZMWYKLPY-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2=C(C(=NC=N2)Cl)N |
These identifiers serve as unique digital representations of the compound's structure, facilitating its identification across chemical databases and literature .
Nomenclature and Identification
The compound is registered in various chemical databases with different identifiers and synonyms, allowing researchers to access information about it from multiple sources.
Primary Identifiers
The compound has been assigned several registry numbers and identifiers that uniquely identify it across chemical databases and literature.
Table 2: Primary Identifiers for 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine
Database | Identifier |
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PubChem CID | 1085196 |
CAS Registry Number | 626217-76-3 |
ChEMBL ID | CHEMBL1905991 |
DSSTox Substance ID | DTXSID90360165 |
Wikidata | Q82141764 |
These identifiers serve as crucial reference points for locating information about this compound across different chemical databases and resources .
Synonyms and Alternative Names
The compound is known by several names, which may be encountered in different contexts and literature sources:
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4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine
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4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine
These alternative names all refer to the same chemical entity but may appear in different contexts or nomenclature systems.
Physicochemical Properties
The physicochemical properties of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine provide insight into its potential behavior in biological systems and its suitability for various applications.
Basic Physical Properties
These fundamental properties describe the compound's basic physical characteristics and are essential for understanding its behavior in various environments.
Table 3: Basic Physical Properties of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 198.65 g/mol | Computed by PubChem 2.1 |
Exact Mass | 198.0672241 Da | Computed by PubChem 2.1 |
Monoisotopic Mass | 198.0672241 Da | Computed by PubChem 2.1 |
Heavy Atom Count | 13 | Computed by PubChem |
Formal Charge | 0 | Computed by PubChem |
Complexity | 172 | Computed by Cactvs 3.4.8.18 |
These properties provide foundational information about the compound's mass and atomic composition .
Drug-Likeness and ADME Properties
These properties are particularly relevant for assessing the compound's potential as a drug candidate or biological agent.
Table 4: Drug-Likeness and ADME Properties of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine
Property | Value | Method/Reference |
---|---|---|
XLogP3-AA | 1.4 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |
Topological Polar Surface Area | 55 Ų | Computed by Cactvs 3.4.8.18 |
These properties suggest that 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine has a moderate lipophilicity (XLogP3-AA value of 1.4), indicating a reasonable balance between aqueous solubility and membrane permeability. This balanced profile could be advantageous for biological applications, as it suggests the compound may have favorable absorption and distribution characteristics .
The hydrogen bond donor count (1) and acceptor count (4) indicate the compound's potential for forming hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. The relatively low number of rotatable bonds (1) suggests limited conformational flexibility, which could be advantageous for binding to specific targets with less entropic penalty .
Structural Analysis and Molecular Features
A detailed analysis of the structural features of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine provides insight into its potential interactions and functions.
Key Structural Features
The compound possesses several notable structural features that contribute to its chemical behavior and potential biological activities:
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Pyrimidine Ring: The six-membered heterocyclic core containing two nitrogen atoms provides a planar, aromatic system that can engage in π-stacking interactions with other aromatic systems, such as those found in nucleic acids and proteins .
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Chlorine Substituent: The chlorine atom at position 4 acts as an electron-withdrawing group and may serve as a hydrogen bond acceptor or participate in halogen bonding with biological targets .
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Amine Group: The primary amine at position 5 can function as both a hydrogen bond donor and acceptor, potentially forming important interactions with biological molecules .
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Pyrrolidinyl Group: This five-membered saturated heterocyclic ring at position 6 is a tertiary amine that primarily acts as a hydrogen bond acceptor and introduces structural flexibility to the molecule .
Biological Activities and Applications
Protein Interactions
According to PubChem data, there is at least one protein-bound 3D structure associated with this compound, identified with the PDBe Structure Code 7FKS and PDBe Ligand Code VQB . This suggests that 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine has been co-crystallized with a protein, indicating its ability to interact with biological macromolecules. This type of structural information is valuable for understanding the compound's mechanism of action and potential biological functions.
Related Compounds and Structural Analogs
Pyrimidine derivatives comprise an important class of heterocyclic compounds with diverse biological activities. Understanding the relationship between 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine and other pyrimidine compounds provides context for its potential properties and applications.
Pyrimidine-Based Compounds
Pyrimidine serves as the core structure for numerous biologically active compounds, including nucleobases (cytosine, thymine, and uracil) that are fundamental components of DNA and RNA. Synthetic pyrimidine derivatives have been developed as pharmaceuticals, agrochemicals, and materials for various applications .
The search results mention other pyrimidine derivatives that have been investigated for anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents . These compounds feature different substitution patterns and functional groups, which influence their biological activities and target specificity.
Synthesis and Chemical Properties
General Synthetic Approaches
Pyrimidine derivatives are typically synthesized through condensation reactions, cycloadditions, or modifications of existing pyrimidine scaffolds. The search results mention a synthesis procedure involving stannous chloride dihydrate in hydrochloric acid for the reduction of a nitro group to an amine in a related pyrimidine compound . This suggests that similar reduction strategies might be applicable for introducing amino groups into pyrimidine scaffolds, which could be relevant to the synthesis of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine or its precursors.
Chemical Reactivity
Based on its structure, 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine would be expected to exhibit chemical reactivity typical of pyrimidines, amines, and aromatic halides. The chlorine at position 4 could potentially undergo nucleophilic aromatic substitution reactions, while the primary amine at position 5 could participate in various reactions characteristic of amines, such as acylation, alkylation, or condensation with carbonyl compounds .
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